molecular formula C17H14ClNO3S B2983182 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034263-14-2

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2983182
CAS No.: 2034263-14-2
M. Wt: 347.81
InChI Key: HNALFCMGLGVBEK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034263-14-2) is a chemical compound of interest in medicinal chemistry research. It features a benzamide core linked to both furan and thiophene heterocyclic rings via a hydroxy-substituted ethyl chain. This structure places it within a class of compounds known to exhibit various pharmacological activities. While specific biological data for this exact molecule is limited in the public domain, its structural framework is related to N-(thiophen-2-yl)benzamide derivatives, which have been identified through virtual screening as potent inhibitors of the BRAFV600E kinase, a key oncogenic driver in cancers like melanoma . The presence of multiple aromatic systems and a polar linker suggests potential for diverse molecular interactions. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNALFCMGLGVBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanamine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed depend on the specific reaction conditions. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohol or amine derivatives.

Scientific Research Applications

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Analogs with Shared Heterocyclic Motifs

The following compounds share the benzamide scaffold with variations in substituents and heterocycles:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
Target Compound C₁₈H₁₅ClN₂O₃S* ~362.8 2-chlorobenzamide, 2-hydroxyethyl, furan-2-yl, thiophen-2-yl N/A
2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide C₂₀H₂₀ClNO₄S 405.9 4-chlorophenoxy, methylpropanamide, furan-2-yl, thiophen-2-yl
2-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide C₁₈H₁₅ClFNO₂S 363.8 2-chloro-4-fluorobenzamide, furan-3-ylmethyl, thiophen-2-yl
2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide C₁₄H₁₃ClFNO₂S 313.8 2-chloro-4-fluorobenzamide, methoxy, thiophen-3-yl
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide C₁₇H₁₆ClNO₅S₂ 413.9 3-chloro-4-methoxybenzenesulfonamide, hydroxyethyl, furan-2-yl, thiophen-2-yl
Key Observations:

Substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl in ) influence steric and electronic interactions.

Functional Group Variations: Hydroxyethyl vs. Methoxy: The hydroxy group in the target compound and may increase hydrophilicity compared to the methoxy group in . Benzamide vs.

Halogen Effects :

  • Chloro (target, ) and fluoro () substituents affect lipophilicity (logP) and metabolic stability.

Physicochemical Properties

Property Target Compound 2-(4-Chlorophenoxy)-... 2-Chloro-4-fluoro... 3-Chloro...sulfonamide
Molecular Weight ~362.8 405.9 363.8 413.9
Hydrogen Bond Donors 2 (amide NH, OH) 2 (amide NH, OH) 1 (amide NH) 2 (sulfonamide NH, OH)
Rotatable Bonds ~5 6 5 6
Topological PSA (Ų) ~54.1* ~72.3 ~54.1 ~99.6

*Estimated based on structural similarity to (TPSA = 54.1 Ų for a benzamide derivative).

Key Observations:
  • Polar Surface Area (PSA) : The sulfonamide derivative has the highest PSA (99.6 Ų), suggesting improved solubility but reduced membrane permeability compared to the target compound.
  • Lipophilicity : Fluorine in may lower logP, enhancing aqueous solubility.

Biological Activity

The compound 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its unique structure, which combines elements of furan, thiophene, and a benzamide moiety, suggests a diverse range of pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClN3O4SC_{17}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 397.9 g/mol. The compound features:

  • Chlorine atom : Contributes to its electrophilic character.
  • Furan and thiophene rings : Impart unique electronic properties that may enhance biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the furan and thiophene moieties : Utilizing standard organic reactions such as cyclization.
  • Introduction of the chloro and hydroxyl groups : Employing chlorination and hydroxylation techniques.
  • Amidation : Finalizing the structure by forming the amide bond with benzoyl chloride.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. A study on related compounds demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potent antiproliferative effects .

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
FNA (related compound)1.30HepG2
Doxorubicin (reference)10.38MCF-7

Case Studies

  • In vitro Studies : Compounds with similar structures were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the structure significantly impacted biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .
  • In vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds. For example, one study reported a tumor growth inhibition rate of nearly 50% when treated with similar benzamide derivatives .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of structurally related benzamides often involves coupling chloro-substituted benzoyl chlorides with amino alcohols or amines. For example, similar compounds were synthesized via N-acylation of amines using ethyl chloroacetate in tetrahydrofuran (THF) with sodium dispersion, achieving yields between 54% and 84% . Key factors affecting yield include:

  • Reagent stoichiometry : Excess benzoyl chloride improves acylation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution in amide bond formation .
  • Workup procedures : Column chromatography (e.g., hexane:EtOAc gradients) is critical for purifying hydrophobic intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H NMR : Focus on splitting patterns for the hydroxyethyl group (δ ~4.0–5.0 ppm) and aromatic protons from furan (δ ~7.2–7.5 ppm) and thiophene (δ ~6.8–7.1 ppm). Multiplicity analysis can confirm stereochemistry .
  • FT-IR : Look for amide C=O stretching (~1689 cm⁻¹) and O–H bending (~3543 cm⁻¹) to verify functional groups .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₃) validate the molecular formula .

Q. How can researchers initially screen the biological activity of this compound, and what model systems are appropriate?

Methodological Answer:

  • In vitro assays : Use enzyme inhibition assays (e.g., Trypanosoma brucei) due to structural similarities with potent inhibitors .
  • Cell-based models : Test antiproliferative effects in cancer cell lines (e.g., MC38 xenograft models) at concentrations ≤10 µM .
  • Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels, as seen with calcilytic benzamides .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

Methodological Answer: Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, can model:

  • Electron density distribution : Predict reactive sites (e.g., chloro-substituted benzene ring) for electrophilic substitution .
  • Local kinetic-energy density : Analyze bond dissociation energies to assess stability under acidic/basic conditions .
  • Solvent effects : Use implicit solvent models (e.g., COSMO) to simulate solvation free energy and solubility .

Q. What strategies can resolve contradictions in reported synthetic yields or biological activity data for similar benzamide derivatives?

Methodological Answer:

  • Systematic condition screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify optimal parameters .
  • Data normalization : Compare yields relative to molar equivalents of limiting reagents to account for stoichiometric discrepancies .
  • Biological assay validation : Replicate activity studies with standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability .

Q. How does the stereochemistry of the compound influence its physicochemical properties and interactions with biological targets?

Methodological Answer:

  • Chiral centers : The hydroxyethyl group’s stereochemistry (R/S configuration) affects hydrogen-bonding capacity and solubility. X-ray crystallography (e.g., CCDC data) can resolve spatial arrangements .
  • Molecular docking : Simulate binding poses with targets like A2a adenosine receptors to identify enantiomer-specific interactions .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) can correlate stereochemistry with melting points and polymorphic forms .

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